molecular formula C5H9FO B6262919 4-fluoropent-4-en-1-ol CAS No. 180748-67-8

4-fluoropent-4-en-1-ol

Cat. No.: B6262919
CAS No.: 180748-67-8
M. Wt: 104.1
InChI Key:
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Description

4-Fluoropent-4-en-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated alcohol with a double bond at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoropent-4-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of pent-4-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of pent-4-en-1-ol in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoropent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-fluoropent-4-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form 4-fluoropentan-1-ol using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC or CrO3 in dichloromethane at room temperature.

    Reduction: Pd/C catalyst under hydrogen gas at atmospheric pressure.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 4-Fluoropent-4-en-1-one.

    Reduction: 4-Fluoropentan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoropent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms involving fluorinated substrates.

    Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals due to the unique properties imparted by the fluorine atom.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-fluoropent-4-en-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of the fluorine atom can also affect the compound’s metabolic stability and bioavailability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Pent-4-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Chloropent-4-en-1-ol:

    4-Bromopent-4-en-1-ol: Similar to 4-chloropent-4-en-1-ol but with a bromine atom, which can further influence its chemical behavior.

Uniqueness

4-Fluoropent-4-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects

Properties

CAS No.

180748-67-8

Molecular Formula

C5H9FO

Molecular Weight

104.1

Purity

95

Origin of Product

United States

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